molecular formula C14H7Cl2NOS B1452740 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160264-90-3

2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1452740
CAS RN: 1160264-90-3
M. Wt: 308.2 g/mol
InChI Key: TXJFAGRDZKPZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C14H7Cl2NOS and a molecular weight of 308.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline ring attached to a thiophene ring via a carbonyl chloride group . The presence of the chlorine atom in the carbonyl chloride group and the thiophene ring contributes to the compound’s reactivity.

Scientific Research Applications

Antimicrobial Agents

Quinoline derivatives have been extensively studied for their antimicrobial properties. The structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suggests potential as a scaffold for developing new antimicrobial agents. Its ability to interact with bacterial enzymes and inhibit their function could be pivotal in addressing drug-resistant strains of bacteria .

Anticancer Activity

The quinoline core is present in many compounds with anticancer activity. The chlorine substituent on the thiophene ring of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be modified to enhance its cytotoxicity against cancer cells. Research into quinoline derivatives has shown promise in treating lung and pancreatic cancers .

Anti-Inflammatory and Analgesic

Quinoline derivatives are known for their anti-inflammatory and analgesic effects. The structural features of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride make it a candidate for the synthesis of novel anti-inflammatory drugs, potentially offering relief from chronic inflammatory conditions .

Anticonvulsant Properties

The quinoline moiety is a common feature in several anticonvulsant drugs. The specific structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be explored for the development of new treatments for epilepsy and other seizure disorders .

Antitubercular Agents

Given the ongoing challenge of tuberculosis and the emergence of resistant strains, there is a continuous need for new antitubercular agents. Quinoline derivatives have shown potential in this area, and 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could serve as a starting point for the development of such drugs .

Antiviral Applications

The quinoline structure is also associated with antiviral activity. Research into quinoline derivatives could lead to the discovery of novel antiviral drugs, with 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride being a potential candidate for further investigation .

Enzyme Inhibition

Some quinoline derivatives have been identified as potent enzyme inhibitors. The unique structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride may allow it to bind to enzymes such as α-glucosidase, which is a target for diabetes treatment .

Neuroprotective Agents

Quinoline compounds have been associated with neuroprotective properties. The specific substituents on 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be optimized to enhance its ability to protect neuronal cells, which may be beneficial in neurodegenerative diseases .

Safety And Hazards

The safety and hazards associated with 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride are not specified in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJFAGRDZKPZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222379
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160264-90-3
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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